



## AT7519 CDK Inhibitor Selectivity Profile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the eukaryotic cell cycle and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] AT7519, developed through fragment-based medicinal chemistry, has demonstrated significant anti-proliferative activity in a wide range of human tumor cell lines and in vivo xenograft models. [1][4] This technical guide provides an in-depth overview of the selectivity profile of AT7519, detailing its inhibitory activity against various kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

## Data Presentation: Kinase Inhibition Profile of AT7519

The inhibitory activity of **AT7519** has been quantified against a panel of kinases, primarily through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The data presented below is a summary from multiple in vitro biochemical assays.

## Table 1: AT7519 IC50 Values for Cyclin-Dependent Kinases (CDKs)



Kinase Target	IC50 (nM)
CDK1/cyclin B	210[1][5]
CDK2/cyclin A	47[1][5]
CDK2/cyclin E	510
CDK3	Less Potent
CDK4/cyclin D1	100[1][5]
CDK5/p35	13[1]
CDK6/cyclin D3	170[1][5]
CDK7	Little to no activity
CDK9/cyclin T1	<10[1][5]

## Table 2: AT7519 IC50 and Ki Values for Other Kinases

Kinase Target	IC50 (nM)	Ki (nM)	Notes
GSK3β	89[1][6]	-	The only significant non-CDK kinase inhibited.
Other non-CDK kinases	Inactive	-	Tested against a panel of other kinases with no significant activity. [1][6]
CDK1/cyclin B	-	38[1][6]	Inhibition is competitive with ATP. [1][6]

## **Mechanism of Action**

**AT7519** exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][7] In tumor cells, **AT7519** treatment leads to an accumulation of



cells in the G2-M phase of the cell cycle, and to a lesser extent, in the G0-G1 phase.[1][7] This cell cycle arrest is a direct consequence of inhibiting CDK1 and CDK2.[1]

Furthermore, **AT7519**'s potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription.[1][8] This is evidenced by the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][7][8] The resulting downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, contributes significantly to the induction of apoptosis.[7][8]

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the determination of **AT7519**'s kinase selectivity profile.

### **In Vitro Kinase Assays**

- 1. Radiometric Filter Binding Assay (for CDK1, CDK2, and GSK3\beta)[4][6]
- Principle: This assay measures the incorporation of radiolabeled phosphate (from [y-33P]ATP) into a substrate protein by the kinase.
- Procedure:
  - The kinase (CDK1/cyclin B, CDK2/cyclin A, or GSK3β) is incubated with its respective substrate (Histone H1 for CDKs, glycogen synthase peptide 2 for GSK3β) in a reaction buffer.
  - The reaction buffer for CDKs typically contains 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, and 1 mM DTT.[6]
  - [y-33P]ATP is added to the reaction mixture along with varying concentrations of AT7519.
  - The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.
  - The reaction is stopped, and the mixture is transferred to a filter membrane which binds the substrate protein.



- The filter is washed to remove unincorporated [y-33P]ATP.
- The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of AT7519.
- 2. DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5)[4][6]
- Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Procedure:
  - CDK5/p35 is incubated with a biotinylated substrate peptide (e.g., biotinylated Histone H1 peptide) and ATP in the presence of varying concentrations of AT7519.[6]
  - The reaction is stopped by adding EDTA.
  - The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated substrate.
  - A europium-labeled anti-phosphoserine/threonine antibody is added, which binds to the phosphorylated substrate.
  - After washing, an enhancement solution is added, which dissociates the europium ions and forms a highly fluorescent chelate.
  - The time-resolved fluorescence is measured, which is proportional to the extent of substrate phosphorylation.
  - IC50 values are determined from the dose-response curves.
- 3. ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4 and CDK6)[4][6]
- Principle: This assay uses an antibody specific to the phosphorylated substrate to quantify kinase activity.



#### Procedure:

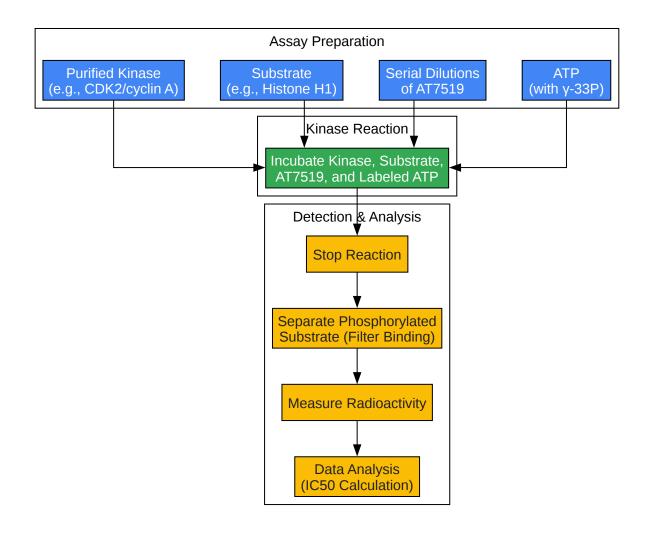
- A substrate protein (e.g., Retinoblastoma protein, Rb) is coated onto the wells of a microplate.
- CDK4/cyclin D1 or CDK6/cyclin D3 is added to the wells along with ATP and varying concentrations of AT7519.
- The kinase reaction is allowed to proceed.
- The wells are washed, and a primary antibody that specifically recognizes the phosphorylated form of the substrate is added.
- After another wash, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
- A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.
- The intensity of the color is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the inhibition curves.

# Visualizations Signaling Pathway Diagram

Caption: AT7519 inhibits key CDKs involved in cell cycle progression and transcription.

## **Experimental Workflow Diagram**





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